Neurodazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

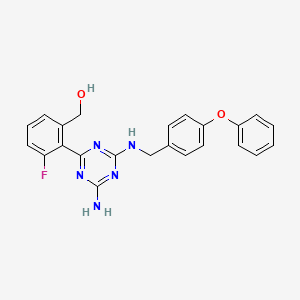

Neurodazole is a neurogenic inducer for converting pluripotent P19 cells into electrophysiologically active neurons.

Aplicaciones Científicas De Investigación

Neurodazole's Role in Neuronal Differentiation

Neurodazole (Nzl) has been studied for its capacity to induce neuronal differentiation in neuroblastoma and fibroblast cells. This research demonstrates that cells treated with Neurodazole express neuron-specific markers, similar to those seen with known neurogenic factors like retinoic acid and trichostatin A. Additionally, Neurodazole's influence on neurogenesis in these cell types appears to be mediated through the activation of the Wnt and Shh signaling pathways. This finding suggests that Neurodazole could be a valuable tool in generating specific populations of neuronal cells from readily available and manageable cells (Halder, Kim, & Shin, 2015).

Neuroprotective Properties

Several studies have explored the neuroprotective properties of Riluzole, a drug closely related to Neurodazole. Riluzole has been found to exert neuroprotective effects by blocking glutamatergic neurotransmission, inhibiting the release of glutamic acid, and showing noncompetitive blockade of NMDA receptors. These actions contribute to its anticonvulsant and sedative properties. In various models, Riluzole has demonstrated the capability to protect neurons from different forms of damage, including anoxic damage and the toxic effects of glutamic-acid-uptake inhibitors (Doble, 1996).

Modulation of Glutamate Release

Riluzole's effects on modulating glutamate release have been noted in studies involving neonatal rat hypoglossal motoneurons. The drug inhibits persistent sodium and calcium currents and modulates glutamate release via presynaptic NMDA receptors. This suggests a potential mechanism by which Riluzole and possibly Neurodazole could exert neuroprotective effects (Lamanauskas & Nistri, 2008).

Activation of P Domain K(+) Channels

Riluzole, a neuroprotective agent, activates two key members of a family of mammalian background K(+) channels, TREK-1 and TRAAK. This activation is part of its neuroprotective mechanism, suggesting a similar potential pathway for Neurodazole (Duprat et al., 2000).

Propiedades

Nombre del producto |

Neurodazole |

|---|---|

Fórmula molecular |

C36H37N3O4 |

Peso molecular |

575.71 |

Nombre IUPAC |

2-[2-[2-[2-(9H-Fluoren-3-yl)-4,5-bis(4-methoxyphenyl)imidazol-1-yl]ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C36H37N3O4/c1-40-30-13-9-25(10-14-30)34-35(26-11-15-31(41-2)16-12-26)39(18-20-43-22-21-42-19-17-37)36(38-34)29-8-7-28-23-27-5-3-4-6-32(27)33(28)24-29/h3-16,24H,17-23,37H2,1-2H3 |

Clave InChI |

UHEONTTXCAUVGV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C2=C(C3=CC=C(OC)C=C3)N=C(C4=CC5=C(C=C4)CC6=C5C=CC=C6)N2CCOCCOCCN)C=C1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Neurodazole |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-chloro-6-[[[9-[(1S,2R,3S,4R,5S)-3,4-dihydroxy-5-(methylcarbamoyl)-2-bicyclo[3.1.0]hexanyl]purin-6-yl]amino]methyl]phenyl]hex-5-ynoic acid](/img/structure/B1193126.png)

![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)

![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)